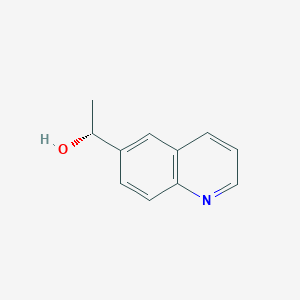
(R)-1-(Quinolin-6-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(Quinolin-6-yl)ethan-1-ol is a chiral alcohol with a quinoline ring attached to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Quinolin-6-yl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(Quinolin-6-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Quinolin-6-yl)ethan-1-ol may involve catalytic hydrogenation of the ketone precursor using a chiral catalyst to ensure the desired enantiomeric purity. The process is optimized for large-scale production, focusing on cost-effectiveness, efficiency, and environmental sustainability.
化学反応の分析
Types of Reactions
®-1-(Quinolin-6-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinolin-6-yl ethanone or quinolin-6-yl acetic acid.
Reduction: Quinolin-6-yl ethane.
Substitution: Various substituted quinolin-6-yl ethan-1-ol derivatives.
科学的研究の応用
®-1-(Quinolin-6-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-1-(Quinolin-6-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with protein active sites, while the ethan-1-ol moiety can form hydrogen bonds, enhancing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- (S)-1-(Quinolin-6-yl)ethan-1-ol
- 1-(Quinolin-6-yl)ethanone
- Quinolin-6-yl acetic acid
Uniqueness
®-1-(Quinolin-6-yl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer (S)-1-(Quinolin-6-yl)ethan-1-ol
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
(1R)-1-quinolin-6-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h2-8,13H,1H3/t8-/m1/s1 |
InChIキー |
UMURLTMHEJCHCA-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C1=CC2=C(C=C1)N=CC=C2)O |
正規SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




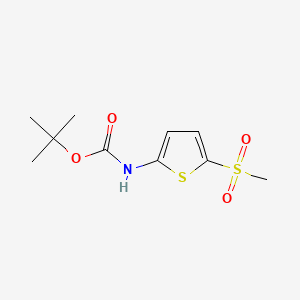
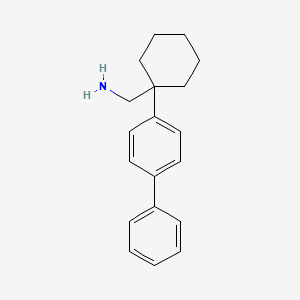
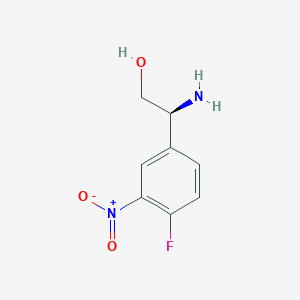
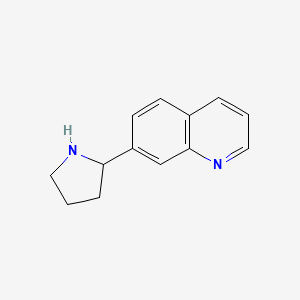

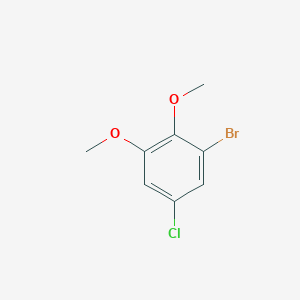


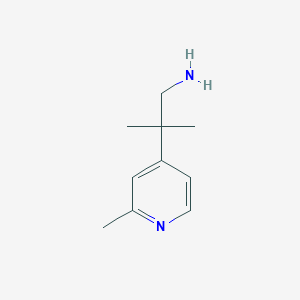


![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
